4-Tolyl-d4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

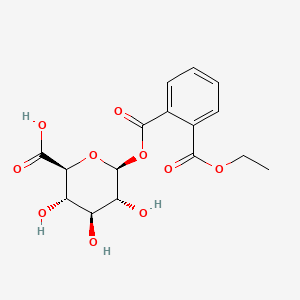

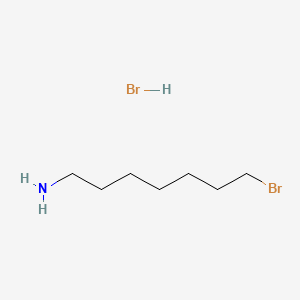

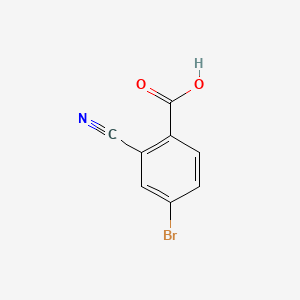

4-Tolyl-d4-sulfonamide is the deuterium labeled 4-Tolyl-sulfonamide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular formula of 4-Tolyl-d4-sulfonamide is C7H5D4NO2S . The molecular weight is 175.24 .Aplicaciones Científicas De Investigación

Photocatalytic Late-Stage Functionalization

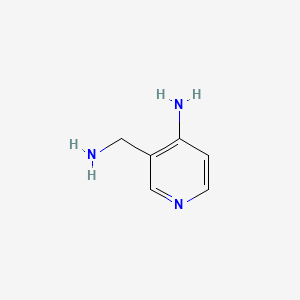

Sulfonamides, including “4-Tolyl-d4-sulfonamide”, can be used in photocatalytic late-stage functionalization. This process allows sulfonamides to be converted to pivotal sulfonyl radical intermediates . This methodology exploits a metal-free photocatalic approach to access radical chemistry, which is harnessed by combining pharmaceutically relevant sulfonamides with an assortment of alkene fragments .

Synthesis of Other Organosulfur Compounds

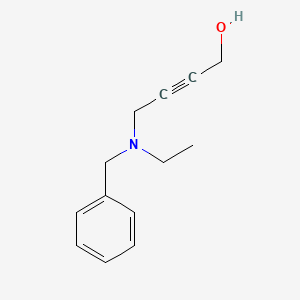

Sulfonamides can be used as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

Drug Molecule and Agrochemicals

A plethora of drug molecules and agrochemicals contain the sulfonamide functional group . The high hydrolytic stability, ability to interact with amino acids and metal ions in a biological setting, and the favorable physiochemical properties they often confer make sulfonamides prominent in company compound collections .

Late-Stage Generation of Synthetically Useful Sulfonyl Intermediates

Sulfonamides have been exploited in the late-stage generation of synthetically useful sulfonyl intermediates . This has reinvigorated the view of sulfonamides as useful synthetic functional groups .

Synthesis of Novel Sulfonamide Compounds

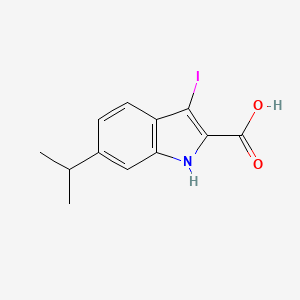

Sulfonamides can be used in the synthesis of novel sulfonamide compounds . For example, a novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .

Alkyl Transfer Reagents

Sulfonimidates, which can be synthesized from sulfonamides, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This plays on the lability of sulfonimidates under acidic conditions .

Safety And Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4-Tolyl-d4-sulfonamide can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "4-Toluenesulfonyl chloride-d4", "Ammonia-d3", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-Toluenesulfonyl chloride-d4 is dissolved in methanol and reacted with sodium hydroxide to form 4-Toluenesulfonate-d4.", "Step 2: 4-Toluenesulfonate-d4 is then reacted with ammonia-d3 in water to form 4-Toluenesulfonamide-d3.", "Step 3: The final step involves the exchange of deuterium atoms with hydrogen atoms to form 4-Tolyl-d4-sulfonamide. This can be achieved by treating 4-Toluenesulfonamide-d3 with a strong acid such as hydrochloric acid or sulfuric acid." ] } | |

Número CAS |

1219795-34-2 |

Nombre del producto |

4-Tolyl-d4-sulfonamide |

Fórmula molecular |

C7H9NO2S |

Peso molecular |

175.238 |

Nombre IUPAC |

2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D |

Clave InChI |

LMYRWZFENFIFIT-QFFDRWTDSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N |

Sinónimos |

4-Methylbenzene-d4-sulfonamide; p-Toluene-d4-sulfonamide; 4-Methylbenzene-d4-1-sulfonamide; 4-Methylbenzene-d4-sulfonamide; 4-Methylbenzen-d4-sulfonamide; 4-Methylphenyl-d4-sulfonamide; 4-Tolyl-d4-sulfonamide; NSC 9908-d4-; Plasticizer 15-d4-; Toluen |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)